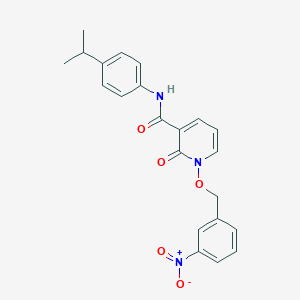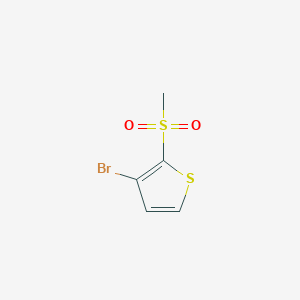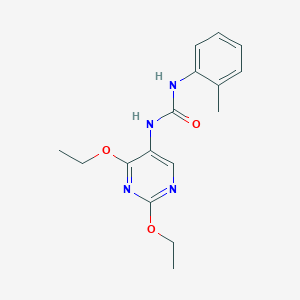
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea is a chemical compound that has been extensively studied for its various applications in scientific research. It is also known as DEETU, and its molecular formula is C16H20N4O2. This compound has been synthesized using several methods, and its mechanism of action has been the subject of many studies. In
作用機序
The mechanism of action of 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a reduction in the growth of cancer cells and other abnormal cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as thymidine phosphorylase, which is involved in the synthesis of DNA. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and proliferation.
実験室実験の利点と制限
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of the specific enzymes that are inhibited by this compound, which could provide insight into its mechanism of action. Additionally, research could focus on the development of new derivatives of this compound that have improved solubility and bioavailability. Overall, there is still much to be learned about the potential applications of this compound in scientific research.
合成法
The synthesis of 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea has been achieved using several methods. One of the most commonly used methods is the reaction of 2-amino-4,6-diethoxypyrimidine with o-tolyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
科学的研究の応用
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea has been extensively studied for its various applications in scientific research. It has been used as a reagent in the synthesis of other compounds, and it has also been used as a ligand in coordination chemistry. Furthermore, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(2,4-diethoxypyrimidin-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-22-14-13(10-17-16(20-14)23-5-2)19-15(21)18-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBQRGVFXDECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2901098.png)

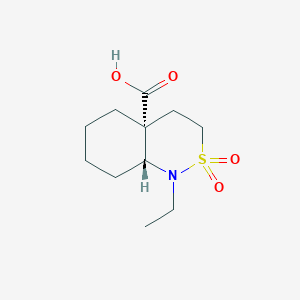
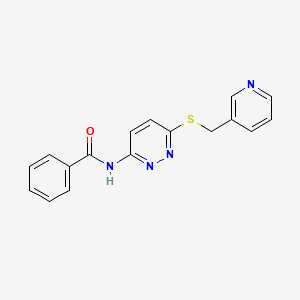
![2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone](/img/structure/B2901106.png)

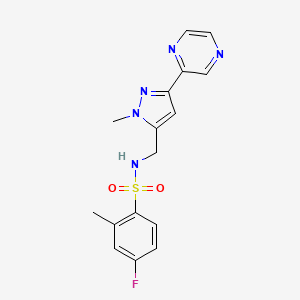
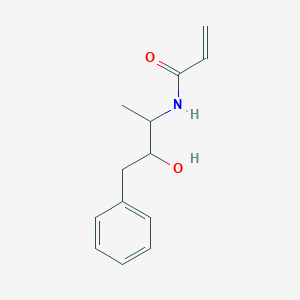
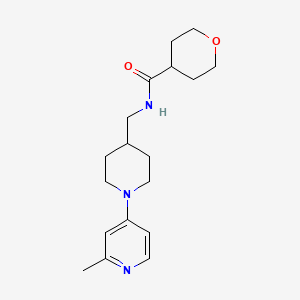
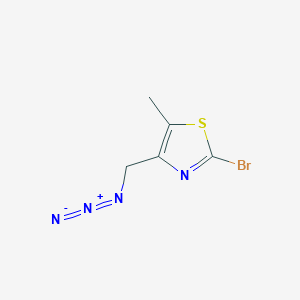
![1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2901114.png)
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901115.png)
